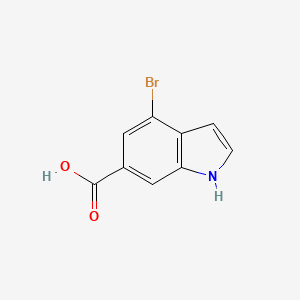

![molecular formula C8H5BrN2O2 B1292620 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000341-77-4](/img/structure/B1292620.png)

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . This compound is solid in form .

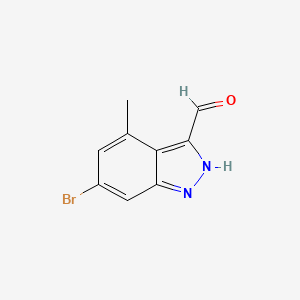

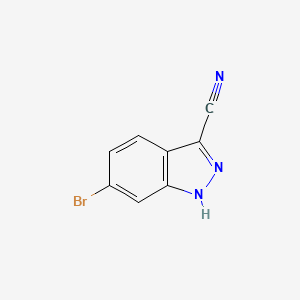

Molecular Structure Analysis

The molecular structure of 6-Bromo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring fused with a pyridine ring, with a bromine atom attached to the 6th carbon . The InChI key for this compound is OJFFFCVPCVATIV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Bromo-1H-pyrrolo[3,2-b]pyridine is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Fibroblast Growth Factor Receptor Inhibitors

The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Anti-Diabetic Applications

Derivatives of the compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Herbicidal Activity

Indole-3-carboxylic acid derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their herbicidal activity . These compounds act as antagonists of the auxin receptor protein TIR1, affecting plant growth regulation and weed control .

Kinase Inhibitors

The azaindole framework, which is present in the compound, is used in the design of kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and other diseases .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary target of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, also known as 6-Bromo-5-azaindole-3-carboxylic acid, is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with its targets by inhibiting the FGFR signaling pathway . FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail upon binding to fibroblast growth factors . The inhibition of FGFRs by 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid prevents this activation, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates several downstream effects, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Eigenschaften

IUPAC Name |

6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNSPSNQBACNCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Br)C(=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646776 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

CAS RN |

1000341-77-4 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)